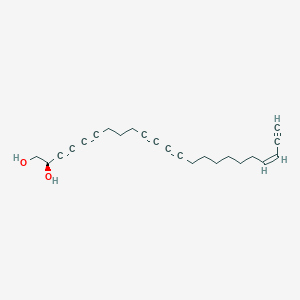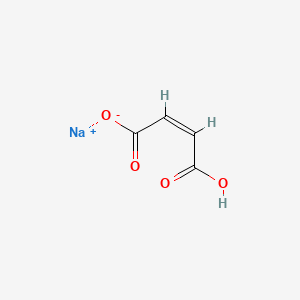
Monosodium maleate
Vue d'ensemble
Description
Monosodium maleate, also known as sodium hydrogen maleate, is the monosodium salt of maleic acid. It is a white to almost white crystalline powder that is highly soluble in water. The compound is used in various applications due to its buffering properties and its role as an intermediate in organic synthesis .
Applications De Recherche Scientifique
Monosodium maleate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions and as an intermediate in the synthesis of other compounds.
Biology: this compound is used in biochemical assays and as a component in buffer solutions for biological experiments.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
Target of Action
Similar compounds like monosodium glutamate (msg) are known to interact with various cellular targets, including receptors and enzymes .
Mode of Action
It can be hypothesized that, like other similar compounds, it may interact with its targets, leading to changes in cellular processes .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Analyse Biochimique
Biochemical Properties
Monosodium maleate plays a significant role in biochemical reactions due to its ability to act as a buffer in the pH range of 5.2 to 6.8 . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can participate in Michael reactions, electrophilic addition, and formation of Diels–Alder adducts . These interactions are crucial for its function as a buffering agent and its involvement in metabolic pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, this compound can impact cell signaling pathways by interacting with specific receptors and proteins, leading to changes in gene expression and cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form complexes with enzymes, altering their activity and affecting metabolic pathways . This compound also participates in various chemical reactions, such as esterification, amidation, and hydrolysis, which contribute to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound may lead to changes in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may act as a beneficial buffering agent, while higher doses can lead to toxic or adverse effects . Studies have shown that high doses of this compound can cause metabolic disturbances and toxicity in animal models, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid and nucleotide metabolism . It interacts with enzymes such as glutamate dehydrogenase and glutamate synthase, which play crucial roles in nitrogen metabolism and the citric acid cycle . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can be localized to various cellular compartments, where it exerts its biochemical effects. The distribution of this compound within cells is essential for its function as a buffering agent and its involvement in metabolic pathways.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can influence its activity and function . Targeting signals and post-translational modifications may direct this compound to particular organelles, such as the mitochondria or endoplasmic reticulum, where it participates in biochemical reactions and metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Monosodium maleate can be synthesized by neutralizing maleic acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where maleic acid (C4H4O4) reacts with sodium hydroxide (NaOH) to form this compound (C4H3NaO4) and water (H2O). The reaction conditions usually involve maintaining a controlled pH and temperature to ensure complete neutralization and high purity of the product .
Industrial Production Methods: In industrial settings, this compound is produced by a similar neutralization process but on a larger scale. The process involves the careful addition of sodium hydroxide to a solution of maleic acid, followed by crystallization and drying to obtain the final product. The purity of the compound is typically ensured through rigorous quality control measures, including titrimetric analysis and spectroscopic methods .
Analyse Des Réactions Chimiques
Types of Reactions: Monosodium maleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid or further to fumaric acid.
Reduction: Reduction of this compound can yield succinic acid.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reactions: Various metal salts can be used to replace the sodium ion in this compound
Major Products Formed:
Oxidation: Maleic acid, fumaric acid.
Reduction: Succinic acid.
Substitution: Metal maleates (e.g., calcium maleate, magnesium maleate).
Comparaison Avec Des Composés Similaires
Monosodium fumarate: Similar in structure but differs in the position of the double bond.
Disodium maleate: Contains two sodium ions instead of one.
Maleic acid: The parent compound without the sodium ion.
Uniqueness: Monosodium maleate is unique due to its specific buffering capacity and solubility in water. Its ability to maintain pH in a narrow range makes it particularly useful in applications where precise pH control is required. Compared to disodium maleate, this compound offers a different ionic strength and buffering range, making it suitable for specific applications .
Propriétés
| { "Design of the Synthesis Pathway": "Monosodium maleate can be synthesized by the reaction of maleic acid with sodium hydroxide in water.", "Starting Materials": ["Maleic acid", "Sodium hydroxide", "Water"], "Reaction": [ "Dissolve maleic acid in water to form a solution.", "Add sodium hydroxide to the solution and stir.", "Heat the mixture to 60-70°C and stir for 2-3 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with water and dry it to obtain monosodium maleate." ] } | |
Numéro CAS |
3105-55-3 |
Formule moléculaire |
C4H4NaO4 |
Poids moléculaire |
139.06 g/mol |
Nom IUPAC |
sodium;(Z)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |
Clé InChI |
RYDFXSRVZBYYJV-ODZAUARKSA-N |
SMILES isomérique |
C(=C\C(=O)O)\C(=O)O.[Na] |
SMILES |
C(=CC(=O)[O-])C(=O)O.[Na+] |
SMILES canonique |
C(=CC(=O)O)C(=O)O.[Na] |
| 18016-19-8 30915-61-8 3105-55-3 |
|
Description physique |
Pellets or Large Crystals Solid; [Sigma-Aldrich MSDS] |
Pictogrammes |
Irritant |
Numéros CAS associés |
18016-19-8 |
Synonymes |
hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Sodium Hydrogen Maleate?
A1: Sodium Hydrogen Maleate (Monosodium maleate) is characterized by:
- Molecular formula: NaH(C4H2O4) * 3H2O [, , ]
- Crystal structure: Triclinic, P1 space group [, , ]
- Key structural features:
- Contains a hydrogen maleate anion (HOO(CH)2COO-) with a strong intramolecular asymmetric hydrogen bond. [, ]
- The sodium cation (Na+) is coordinated to six oxygen atoms, forming a distorted octahedral arrangement. []
- Three crystallographically independent water molecules are present, each with a distorted tetrahedral environment. []
- Spectroscopic data: FTIR spectroscopy confirms the presence of functional groups characteristic of maleate anions and water molecules. [] UV-Vis-NIR spectroscopy reveals the optical properties of the crystal. []
Q2: How does the crystal structure of Sodium Hydrogen Maleate relate to its physical properties?
A2: The layered structure of Sodium Hydrogen Maleate, formed by interlinked hydrogen maleate ions and water molecules via hydrogen bonds, contributes to its observed cleavage plane parallel to (010). [] Additionally, π-π stacking interactions between the hydrogen maleate anions are observed, potentially influencing its solid-state packing and stability. []
Q3: What is known about the stability of Sodium Hydrogen Maleate?
A3: While specific stability data is not extensively discussed in the provided research, the crystal structure reveals strong intra- and intermolecular hydrogen bonding networks, which could contribute to its stability. [, ] Further investigation into factors like temperature, humidity, and light sensitivity would be needed to fully characterize its stability profile.
Q4: Has Sodium Hydrogen Maleate been studied for its potential use as an embedding medium in electron microscopy?
A4: Yes, a modified form of Sodium Hydrogen Maleate, incorporated into an aminoplastic resin, has been explored as a water-soluble embedding medium for electron microscopy. [] This approach aimed to preserve cellular lipid components, which are often extracted by organic solvents used in conventional embedding procedures. The study demonstrated improved preservation of lipid structures in frog egg samples. []
Q5: What role does Sodium Hydrogen Maleate play in ESR studies of free radicals?
A5: Sodium Hydrogen Maleate has been utilized in Electron Spin Resonance (ESR) studies investigating the formation and behavior of free radicals. Irradiation of single crystals of Sodium Hydrogen Maleate leads to the formation of hydroxyl (OH) radicals originating from the water of crystallization. [] Notably, two distinct types of OH radicals with different orientations and g-tensors were observed, indicating specific trapping sites within the crystal lattice. [] This research highlighted the role of water molecules in hydrated organic crystals as a source of radiation-induced radicals.
Q6: How do the alkali metal cations influence radical formation in irradiated maleate salts?
A6: Interestingly, ESR studies revealed a significant difference in the radical species generated by irradiation depending on the alkali metal cation present in the maleate salt. [] While potassium hydrogen maleate primarily yielded a symmetrical delocalized π radical, sodium hydrogen maleate favored the formation of a radical through hydrogen addition to the double bond of the maleate anion. [] This selectivity in radical formation suggests a strong influence of the cation on the electronic structure and reactivity of the maleate moiety upon irradiation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


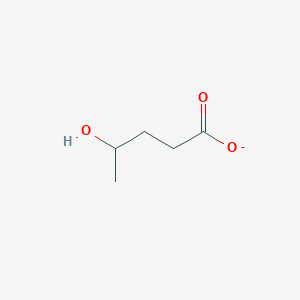
![(2S,4S,5R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-(hexacosanoylamino)-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1260315.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1260316.png)
![(2Z)-2-[[4-(trifluoromethyl)anilino]methylidene]-7,7a-dihydro-6H-pyrrolo[2,1-b][1,3]thiazole-3,5-dione](/img/structure/B1260318.png)

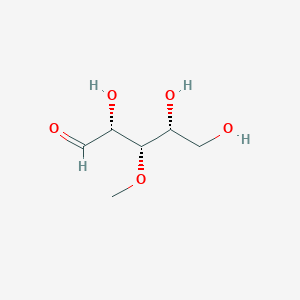
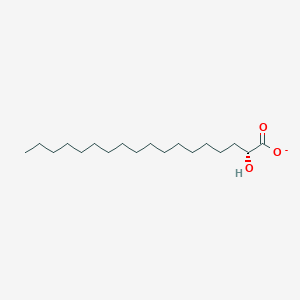
![(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1260325.png)


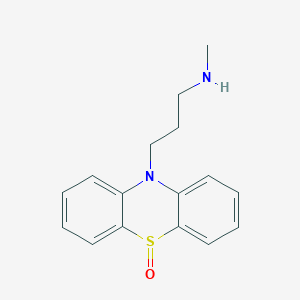
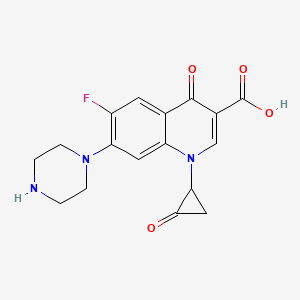
![(1R,2S,5R,6S,7S,11S)-8-[(2S,3R,4S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B1260334.png)
